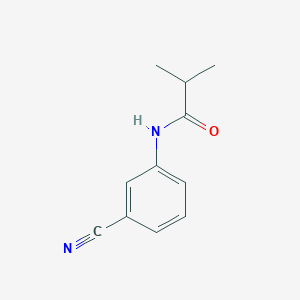

N-(3-cyanophenyl)-2-methylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyanophenyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBISRKEEZGPFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900710-59-0 | |

| Record name | N-(3-cyanophenyl)-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies for N 3 Cyanophenyl 2 Methylpropanamide

Established Synthetic Routes for Amide Bond Formation

The principal and most direct method for the synthesis of N-(3-cyanophenyl)-2-methylpropanamide involves the acylation of 3-aminobenzonitrile (B145674) with isobutyryl chloride or a related activated derivative of isobutyric acid. This reaction falls under the well-established category of amide bond formation, a cornerstone of organic synthesis.

A common approach is the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acid chlorides. mdpi.com This method typically involves the reaction of 3-aminobenzonitrile with isobutyryl chloride in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, to neutralize the hydrogen chloride byproduct. fishersci.itnih.govucl.ac.uk The reaction is generally carried out in an inert solvent, such as chloroform (B151607) or dichloromethane (B109758), at room temperature or with gentle heating.

A representative experimental procedure, analogous to the synthesis of a similar N-cyanophenyl amide, would involve dissolving 3-aminobenzonitrile and a tertiary amine base like triethylamine in a suitable solvent. nih.gov Isobutyryl chloride is then added dropwise to the solution, and the reaction mixture is stirred until completion. nih.gov Subsequent workup typically involves washing with an aqueous solution to remove the hydrochloride salt of the base and any unreacted starting materials, followed by purification of the crude product, often through crystallization.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 3-Aminobenzonitrile | Isobutyryl chloride | Triethylamine | Chloroform | Room temperature, overnight stirring |

| 3-Aminobenzonitrile | Isobutyryl chloride | Sodium hydroxide | Water/Organic biphasic | Room temperature |

Regioselective Synthesis Approaches

Currently, the regioselectivity of the synthesis is primarily dictated by the starting material, 3-aminobenzonitrile, where the amine group is already positioned at the desired C-3 position of the benzonitrile (B105546) ring. nih.gov There is a lack of specific literature detailing regioselective synthesis of this compound starting from precursors where the regiochemistry is not pre-determined, such as 1,3-dicyanobenzene. While the functionalization of dicyanobenzenes is a known area of research, direct and selective mono-amidation of one cyano group in the presence of another to form this specific amide has not been extensively reported.

Optimization of Reaction Conditions for Yield and Purity in Research Scale

The optimization of the acylation reaction is crucial for maximizing the yield and purity of this compound, particularly by minimizing side reactions such as the hydrolysis of the acid chloride. The Schotten-Baumann reaction, while robust, can be influenced by several factors. Recent advancements in reaction optimization, such as the use of Bayesian optimization in flow chemistry, have been applied to Schotten-Baumann reactions to efficiently determine the optimal conditions for yield and purity by considering variables like reactant equivalents, solvent, and flow rate. google.com Such computational tools can be instrumental in fine-tuning the synthesis of this specific compound on a research scale. Key parameters for optimization include the choice of base, solvent, reaction temperature, and the rate of addition of the acyl chloride. The use of a non-nucleophilic base is critical to avoid competition with the amine nucleophile.

| Parameter | Influence on Reaction | Optimized Condition (Hypothetical) |

| Base | Neutralizes HCl, drives equilibrium | Use of a hindered base like 2,6-lutidine to minimize side reactions. |

| Solvent | Solubilizes reactants, affects reaction rate | Anhydrous aprotic solvents like dichloromethane or THF to prevent hydrolysis of isobutyryl chloride. |

| Temperature | Affects reaction rate and side reactions | Low temperature (0 °C to room temperature) to control the exothermic reaction and improve selectivity. |

| Addition Rate | Controls reaction exothermicity and local concentration | Slow, dropwise addition of isobutyryl chloride to maintain a low concentration and prevent side reactions. |

Exploration of Novel Synthetic Pathways for the Propanamide Scaffold

Beyond the conventional acylation of an aniline (B41778) derivative, the development of novel synthetic pathways for the N-aryl-2-methylpropanamide scaffold is an area of active interest in organic synthesis. While no specific novel routes have been reported for this compound itself, general methodologies for the synthesis of N-aryl amides could be applicable. These include transition metal-catalyzed amidation reactions, which offer alternative bond-forming strategies. For instance, palladium-catalyzed amidation of aryl halides or triflates with primary amides presents a potential route, where 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile (B1295488) could be coupled with isobutyramide (B147143). However, the application of such methods for this specific target compound has not been documented.

Strategies for Chemical Derivatization and Analogue Synthesis

The chemical structure of this compound offers several sites for modification to generate a library of analogues for various research purposes. The primary points for derivatization are the phenyl ring and the isopropyl moiety.

Modification at the Phenyl Ring

The phenyl ring provides opportunities for the introduction of various substituents, which can significantly alter the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution: The existing amide and cyano groups are meta-directing and deactivating. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to introduce substituents at the C-4, C-5, or C-6 positions relative to the amide group. The reaction conditions would need to be carefully controlled due to the deactivating nature of the ring.

Nucleophilic Aromatic Substitution: While less common for simple benzene (B151609) rings, nucleophilic aromatic substitution could be feasible if a suitable leaving group, such as a halogen, is present on the ring.

Cross-Coupling Reactions: A powerful strategy would involve the synthesis of analogues starting from a halogenated derivative of 3-aminobenzonitrile. For instance, starting with 3-amino-5-bromobenzonitrile would allow for the introduction of a wide variety of functional groups at the 5-position via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) after the formation of the amide bond.

Modifications at the Isopropyl Moiety

The isopropyl group of the 2-methylpropanamide fragment can also be a target for modification to explore the impact of steric bulk and functionality in this region of the molecule.

Variation of the Acyl Chloride: The most straightforward approach is to utilize different acyl chlorides in the initial amide bond formation step. For example, reacting 3-aminobenzonitrile with acetyl chloride would yield the corresponding acetamide, while using pivaloyl chloride would introduce a tert-butyl group. This allows for a systematic investigation of the steric requirements at this position.

Functionalization of the Alkyl Chain: While more synthetically challenging, it is conceivable to introduce functionality onto the isopropyl group. This would likely require a multi-step synthesis of a functionalized 2-methylpropanoic acid derivative prior to the amide coupling reaction. For instance, a hydroxyl or an amino group could be incorporated into the alkyl chain to introduce new hydrogen bonding capabilities.

Diversification at the Amide Nitrogen

The amide functionality of this compound represents a key site for structural modification, offering a pathway to a diverse range of derivatives with potentially altered physicochemical properties and biological activities. The secondary amide in this compound contains a reactive N-H bond that can participate in various chemical transformations, allowing for the introduction of a wide array of substituents. Methodologies for the diversification at the amide nitrogen can be broadly categorized into N-alkylation and N-arylation reactions.

N-Alkylation Strategies

The introduction of alkyl groups onto the amide nitrogen can significantly impact the compound's lipophilicity, steric profile, and metabolic stability. While specific studies detailing the N-alkylation of this compound are not prevalent in the reviewed literature, general protocols for the N-alkylation of secondary amides are well-established and can be extrapolated.

A common approach involves the deprotonation of the amide N-H with a strong base to form a highly nucleophilic amidate anion, which is subsequently treated with an alkylating agent. The choice of base and reaction conditions is critical to avoid competing reactions and ensure high yields.

Table 1: General Conditions for N-Alkylation of Secondary Amides

| Base | Alkylating Agent | Solvent | General Observations |

| Sodium Hydride (NaH) | Alkyl halides (e.g., iodides, bromides) | Aprotic polar solvents (e.g., DMF, THF) | Effective for a wide range of alkyl halides. |

| Potassium Carbonate (K₂CO₃) | Alkyl halides | Polar solvents (e.g., Acetonitrile) | Milder conditions, suitable for base-sensitive substrates. |

| Potassium Hydroxide (KOH) | Alkyl halides | Phase-transfer catalysis or microwave irradiation | Can accelerate the reaction and improve yields. |

It is important to note that the reactivity in N-alkylation can be influenced by the steric hindrance of both the amide and the alkylating agent. For this compound, the isobutyryl group may confer some steric bulk, potentially influencing the choice of optimal reaction conditions.

N-Arylation Methodologies

The synthesis of N-aryl derivatives of this compound can lead to compounds with significantly different electronic and conformational properties. Transition-metal-catalyzed cross-coupling reactions are the most prominent methods for the N-arylation of amides.

Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. While direct application to this compound has not been specifically documented, the general methodology is applicable to a wide range of amides and aryl halides.

Table 2: Key Components in Palladium-Catalyzed N-Arylation of Amides

| Component | Examples | Function |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active palladium catalyst. |

| Ligand | Buchwald-type phosphine (B1218219) ligands (e.g., XPhos, RuPhos) | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) | Deprotonates the amide to form the active nucleophile. |

| Aryl Halide | Aryl bromides, iodides, or triflates | Provides the aryl group to be coupled. |

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods. These reactions typically require higher temperatures but can be effective for specific substrate combinations. Modern variations of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions.

Recent advancements in photoredox catalysis have also enabled the N-arylation of amides under mild conditions, often at room temperature and with weaker bases, which could be advantageous for complex or sensitive substrates. chemistryviews.org

While detailed research findings on the diversification at the amide nitrogen of this compound are limited, the established methodologies for N-alkylation and N-arylation of secondary amides provide a solid foundation for the synthesis of a wide variety of derivatives. The choice of a specific synthetic route would depend on the desired substituent, the scale of the reaction, and the presence of other functional groups in the molecule.

Computational and Theoretical Chemistry Investigations of N 3 Cyanophenyl 2 Methylpropanamide

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to predicting the behavior of a molecule at the atomic level. These methods solve equations from quantum mechanics to model the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net For N-(3-cyanophenyl)-2-methylpropanamide, a DFT calculation would begin by optimizing the molecule's geometry to find its most stable, lowest-energy (ground state) conformation.

This process yields crucial data on its structural parameters. While specific experimental or calculated data for this molecule is not available in the searched literature, a typical output would be presented in a table format, detailing the predicted bond lengths and angles between the constituent atoms.

Fictional Example Data Table: Optimized Geometrical Parameters This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| N-H Bond Length | ~1.01 Å |

| C≡N Bond Length | ~1.15 Å |

| C-N-C Bond Angle | ~125° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. materialsciencejournal.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govmdpi.com For this compound, FMO analysis would calculate the energies of these orbitals and the corresponding energy gap, providing insight into its reactivity profile.

Fictional Example Data Table: FMO Parameters This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.8 eV |

| ELUMO | -1.5 eV |

| Energy Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.denumberanalytics.com It is invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. numberanalytics.comresearchgate.net

An MEP map of this compound would typically show regions of negative potential (colored in red) around electronegative atoms like the oxygen of the carbonyl group and the nitrogen of the cyano group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) would be expected around the hydrogen atoms, particularly the amide N-H, indicating sites for nucleophilic attack. uni-muenchen.deresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It interprets the complex molecular wavefunction in terms of a familiar Lewis structure, showing localized bonds and lone pairs. A key aspect of NBO analysis is its ability to quantify intramolecular charge transfer and hyperconjugative interactions. These interactions, which involve electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital, contribute significantly to molecular stability. For this compound, NBO analysis would identify the most significant orbital interactions and their corresponding stabilization energies.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical studies focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of molecules. nih.govnih.gov An MD simulation would model the movement of the atoms of this compound over time by solving Newton's equations of motion.

This analysis is crucial for understanding the molecule's conformational flexibility, including the rotation around its single bonds. The simulation can reveal the most populated conformations, the energy barriers between them, and how the molecule's shape might change in different environments (e.g., in a solvent), which is critical for predicting its interactions with biological targets. rsc.org

In Silico Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of modern drug discovery. A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. arxiv.orgresearchgate.net

If this compound were identified as a biologically active compound, a pharmacophore model could be constructed based on its key chemical features. These features would likely include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the C=O group), an aromatic ring, and a hydrophobic group (the isopropyl moiety). This model could then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify other molecules that possess a similar arrangement of features and thus might exhibit similar biological activity. researchgate.net

Ligand-Based and Structure-Based Computational Design Principles

The rational design of novel therapeutic agents increasingly relies on computational methodologies to predict and analyze the interactions between a ligand, such as this compound, and its biological target. These approaches are broadly categorized into ligand-based and structure-based design, each offering unique insights when the three-dimensional structure of the target is either unknown or known, respectively.

Ligand-Based Design Principles

When the three-dimensional structure of the biological target is not available, ligand-based drug design methods are employed. These techniques are founded on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, it is possible to develop a model, known as a pharmacophore, that defines the essential structural features required for biological activity.

A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for binding to the target receptor. patsnap.com This model can then be used as a 3D query to screen large virtual databases for new compounds that possess the desired features, potentially leading to the discovery of novel and potent molecules.

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based method. nih.gov 3D-QSAR studies correlate the biological activity of a series of compounds with their physicochemical properties. nih.gov By generating a statistically significant model, it is possible to predict the activity of newly designed compounds and to identify the key molecular fields (e.g., steric and electrostatic) that influence their potency. nih.gov

For a hypothetical series of analogs of this compound, a 3D-QSAR study might yield a model that highlights the importance of the cyano group as a hydrogen bond acceptor and the phenyl ring as a hydrophobic feature. The isobutyl group could also be shown to have a significant steric influence on the compound's activity.

Table 1: Hypothetical Pharmacophore Model for this compound Analogs

| Feature | Type | Location (Relative Coordinates) | Radius (Å) |

| HBA | Hydrogen Bond Acceptor | (2.5, 1.0, -0.5) | 1.2 |

| HY | Hydrophobic | (-1.0, -0.8, 0.2) | 1.5 |

| AR | Aromatic Ring | (0.0, 0.0, 0.0) | 2.0 |

This table is interactive. You can sort the data by clicking on the column headers.

Structure-Based Design Principles

In contrast to ligand-based methods, structure-based drug design (SBDD) is applicable when the 3D structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. biorxiv.org This approach allows for the direct analysis of the binding site and the interactions between the ligand and the receptor at an atomic level.

Molecular docking is a key technique in SBDD. nih.gov It involves placing a ligand into the binding site of a receptor and evaluating the feasibility of the resulting complex. Scoring functions are used to rank different binding poses and to predict the binding affinity. researchgate.net This information can guide the modification of the ligand to improve its interactions with the receptor, for example, by introducing a group that can form a hydrogen bond with a specific amino acid residue in the binding pocket.

For this compound, a molecular docking study could reveal how the cyanophenyl group fits into a hydrophobic pocket of the target protein, while the amide moiety forms hydrogen bonds with the backbone of the receptor.

Table 2: Hypothetical Molecular Docking Results for this compound

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Hydrogen Bonds | 2 |

| Interacting Residues | Tyr123, Ser245 |

| RMSD (Å) | 1.5 |

This table is interactive. You can sort the data by clicking on the column headers.

By combining the insights from both ligand-based and structure-based design, medicinal chemists can rationally design and optimize new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Biomolecular Target Identification and Validation Methodologies

Affinity-Based Approaches for Target Deconvolution

Affinity-based methods are foundational in identifying the specific protein targets of a small molecule. These techniques leverage the binding interaction between the compound and its target protein(s) to isolate and identify them from a complex biological mixture, such as a cell lysate.

Chemical Proteomics TechniquesChemical proteomics is a broad and powerful strategy used to understand the interactions between small molecules and proteins on a proteome-wide scale.nih.govbiocompare.comA common approach involves synthesizing a chemical probe by modifying the compound of interest—in this case, N-(3-cyanophenyl)-2-methylpropanamide—to include a reactive group and a reporter tag (like biotin (B1667282) or an alkyne).nih.govnih.gov

The probe is introduced to a cellular lysate or intact cells, where it covalently binds to its protein targets. The reporter tag is then used to enrich the probe-bound proteins for identification via mass spectrometry. biocompare.com This method not only identifies primary targets but can also reveal potential off-targets.

Interactive Table: Key Components of an Activity-Based Chemical Probe

| Component | Function | Common Examples |

|---|---|---|

| Warhead | Covalently binds to the target protein, often at a specific amino acid residue. | Fluorophosphonates, acyloxymethyl ketones, maleimides |

| Linker | Connects the warhead to the tag without interfering with target binding. | Alkyl chains, polyethylene (B3416737) glycol (PEG) |

| Reporter Tag | Enables detection and purification of the probe-protein complex. | Biotin, Alkyne, Fluorophore |

Ligand Fishing StrategiesLigand fishing is an affinity-based screening method used to isolate potential ligands for a specific protein target from a complex mixture.springernature.comnih.govIn a scenario involving this compound, the strategy would typically be reversed: the compound itself would be immobilized on a solid support (like magnetic beads or a chromatography matrix) to "fish" for its binding partners from a cell or tissue extract.nih.govmdpi.com

Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. This technique is particularly useful for confirming direct binding interactions. mdpi.com

Cellular Thermal Shift Assay (CETSA) for Target EngagementThe Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target protein within the complex environment of a living cell.cetsa.orgThe core principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability.

In a typical CETSA experiment, cells are treated with the compound (e.g., this compound) or a vehicle control. The cells are then heated to various temperatures, causing proteins to denature and aggregate. The soluble, non-aggregated proteins are then quantified. A target protein bound to the compound will remain soluble at higher temperatures compared to the unbound protein in the control group. This thermal shift provides strong evidence of target engagement in a physiological context.

Functional Screening in Defined Biological Systems (In Vitro)

Once potential targets are identified, functional screens are essential to validate these interactions and understand their biological consequences. These assays measure the effect of the compound on the activity of the purified target protein or on a specific cellular pathway in a controlled in vitro setting. nih.gov

For instance, if this compound were found to bind to a specific enzyme, a functional assay would measure how the compound affects that enzyme's catalytic activity (i.e., whether it acts as an inhibitor or an activator). If the target were a receptor, assays could measure its impact on downstream signaling pathways.

Identification of Potential Off-Targets and Selectivity Profiling

A crucial aspect of drug development is ensuring a compound's selectivity for its intended target to minimize side effects. Off-target interactions, where a compound binds to proteins other than the primary target, are a major cause of toxicity. creative-biolabs.com

Selectivity profiling involves screening the compound against a broad panel of proteins, often from the same family as the primary target (e.g., a panel of kinases or G-protein coupled receptors). Computational methods can also predict potential off-targets based on the chemical structure of the compound and its similarity to known ligands for other proteins. nih.gov Techniques like chemical proteomics and proteome-wide CETSA are also invaluable for empirically identifying off-targets in an unbiased manner. biocompare.comcetsa.org

In Vitro Mechanistic Studies and Ligand Biomolecule Interactions

Molecular Docking Studies with Hypothesized Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is instrumental in identifying potential binding sites and predicting the binding affinity of a ligand, such as N-(3-cyanophenyl)-2-methylpropanamide, to a hypothesized protein target. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy. For instance, studies on other compounds have successfully used molecular docking to predict interactions with targets like the main protease (Mpro) of SARS-CoV-2 or various cancer-related proteins. scispace.comjbsoweb.com

Analysis of Binding Poses and Interaction Diagrams

The output of a molecular docking simulation provides various possible binding poses of the ligand within the protein's active site. These poses are ranked based on a scoring function that estimates the binding free energy. Analysis of the top-ranked poses reveals the most probable three-dimensional arrangement of the ligand-protein complex. This is often visualized using 2D and 3D interaction diagrams, which illustrate the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Illustrative Example of Docking Results The table below represents a hypothetical outcome of a docking study for this compound against three potential protein targets.

| Hypothesized Protein Target | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Primary Interaction Types |

|---|---|---|---|

| Protein Kinase A | -7.8 | 1.5 µM | Hydrogen Bond, Hydrophobic |

| Caspase-3 | -6.5 | 15.2 µM | Hydrophobic, Pi-Alkyl |

| Survivin | -7.2 | 4.3 µM | Hydrogen Bond, Pi-Pi Stacking |

Prediction of Key Interacting Amino Acid Residues

A crucial aspect of docking analysis is the identification of key amino acid residues within the protein's binding pocket that form critical interactions with the ligand. For this compound, the cyano group might act as a hydrogen bond acceptor, while the phenyl ring could engage in pi-stacking or hydrophobic interactions. The methylpropanamide moiety could also form hydrogen bonds and van der Waals contacts. Identifying these residues is vital as they can be targeted for site-directed mutagenesis experiments to validate the computational model. In studies of other molecules, key catalytic residues like CYS145 and HIS41 in the SARS-CoV-2 Mpro have been identified as crucial for ligand binding. scispace.com Similarly, interactions with residues such as Ile74 in the survivin protein have been noted as important for the efficacy of 3-cyanopyridine (B1664610) derivatives. nih.gov

Biophysical Characterization of Ligand-Protein Binding

Following computational predictions, biophysical techniques are employed to experimentally validate and quantify the interaction between the ligand and the protein. nih.gov These methods provide direct evidence of binding and detailed thermodynamic and kinetic parameters.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. cnr.it In a typical SPR experiment, the protein target is immobilized on a sensor chip surface, and a solution containing this compound is flowed over it. researchgate.net Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a response signal. cnr.it This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

Illustrative Example of SPR Kinetic Data This table shows hypothetical kinetic data for the interaction of this compound with a target protein as determined by SPR.

| Protein Target | ka (1/Ms) | kd (1/s) | KD (nM) |

|---|---|---|---|

| Protein Kinase A | 1.2 x 10⁵ | 2.4 x 10⁻³ | 20.0 |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding thermodynamics. springernature.com It directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.govkhanacademy.org This thermodynamic signature provides deep insight into the forces driving the interaction. europeanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand-Protein Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-protein interactions at an atomic level. nih.gov In protein-observed NMR experiments, changes in the chemical shifts of the protein's signals upon addition of this compound can map the binding site on the protein surface. researchgate.net This is often done using 2D experiments like the ¹H-¹⁵N HSQC for an isotopically labeled protein. researchgate.net Alternatively, ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), can identify binding ligands from a mixture and provide information about which parts of the ligand are in close contact with the protein, without the need for protein labeling. researchgate.net

Enzyme Kinetics Investigations with Relevant Enzymes

Based on a review of the available scientific literature, specific enzyme kinetic studies for this compound have not been prominently reported. While the broader class of molecules containing propanamide scaffolds has been investigated for the inhibition of various enzymes, such as Fatty Acid Amide Hydrolase (FAAH), detailed kinetic data and mechanistic elucidation for this compound itself are not available in the reviewed sources. researchgate.netnih.govnih.govmdpi.commedchemexpress.com

There is no specific data available in the reviewed literature detailing the determination of kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for the interaction of this compound with any specific enzyme.

In the absence of kinetic parameter data, the mechanism of enzyme inhibition (such as competitive, non-competitive, or uncompetitive) for this compound has not been elucidated.

Receptor Binding Studies

While direct receptor binding studies for this compound are not detailed in the reviewed literature, extensive research has been conducted on structurally related compounds, particularly concerning their interactions with the Cannabinoid CB1 Receptor and the Androgen Receptor. These studies highlight the importance of the cyanophenyl and propanamide moieties for receptor affinity and activity.

Several complex amides incorporating the N-(cyanophenyl)propanamide scaffold have been identified as potent ligands for the Cannabinoid CB1 (CB1) receptor. nih.gov These compounds are often investigated for their potential in therapeutic areas or as imaging agents.

One notable example is Taranabant, a compound with a similar structural core, which acts as an inverse agonist at the CB1 receptor. Detailed binding assays have quantified its high affinity for this receptor. Another related molecule was developed as a positron emission tomography (PET) tracer for imaging CB1 receptors in the brain, indicating significant and specific binding. nih.govnih.gov

Table 1: Binding Affinity of Related Compounds to the Cannabinoid CB1 Receptor

| Compound Name | Receptor | Binding Affinity (Ki) | Compound Type |

|---|

The N-phenylpropanamide structure containing a cyano group is a key pharmacophore in the development of Selective Androgen Receptor Modulators (SARMs) and antagonists. nih.govnih.govacs.org These compounds are designed to bind to the Androgen Receptor (AR), modulating its function in a tissue-selective manner.

For instance, S-23, a non-steroidal SARM, demonstrated a high binding affinity for the androgen receptor in preclinical studies. nih.gov Its structure, while more complex, shares the core N-(cyanophenyl)-propanamide feature. Other research has led to the discovery of highly potent and selective topical AR antagonists for conditions like androgenetic alopecia, further underscoring the significance of this chemical scaffold in targeting the androgen receptor. nih.govacs.orgresearchgate.net

Table 2: Binding Affinity of Related Compounds to the Androgen Receptor

| Compound Name | Receptor | Binding Affinity (Ki) | Compound Type |

|---|

Advanced Analytical Techniques for Comprehensive Characterization and Interaction Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of non-volatile compounds like N-(3-cyanophenyl)-2-methylpropanamide. moravek.compathogenia.com It separates components in a liquid sample by passing them through a column packed with a stationary phase, driven by a liquid mobile phase under high pressure. moravek.com This separation allows for the precise quantification of the main compound and the detection of any impurities. alwsci.com

Method Development: Developing a robust HPLC method for this compound would typically involve a reversed-phase approach, which is well-suited for moderately polar molecules. A C18 stationary phase is a common choice, offering excellent separation for a wide range of organic compounds. researchgate.netnih.gov The mobile phase would likely consist of a mixture of an aqueous component (like deionized water with a modifier such as formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both the main compound and any potential impurities with different polarities. libretexts.org

Detection is typically achieved using an ultraviolet-visible (UV-Vis) detector, as the cyanophenyl group in the molecule contains a chromophore that absorbs UV light. The detection wavelength would be set at the absorption maximum (λmax) of the compound to achieve the highest sensitivity.

Purity Assessment: Once a sample of this compound is injected into the HPLC system, the output, known as a chromatogram, displays peaks corresponding to each separated component. The area under each peak is proportional to the concentration of that component. Purity is determined by calculating the peak area of this compound as a percentage of the total area of all peaks in the chromatogram. This method can detect impurities from the synthesis, such as unreacted starting materials (e.g., 3-aminobenzonitrile) or by-products. mastelf.com

Illustrative HPLC Purity Analysis Data

| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |

| 1 | 2.15 | 1,245 | 0.04 | 3-aminobenzonitrile (B145674) (Starting Material) |

| 2 | 8.78 | 3,098,500 | 99.85 | This compound |

| 3 | 10.23 | 3,410 | 0.11 | Unknown Impurity |

Gas Chromatography (GC) for Volatile Component Analysis in Related Reactions

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. vt.edu In the context of this compound synthesis, GC is primarily used to identify and quantify volatile organic compounds (VOCs), such as residual solvents used during the reaction and purification steps. shimadzu.comthermofisher.com Ensuring that levels of these residual solvents are within acceptable limits is a critical aspect of quality control in chemical synthesis. chromatographyonline.com

Methodology: Headspace GC (HS-GC) is the preferred method for residual solvent analysis as it avoids the injection of non-volatile sample matrix onto the GC column, which can prolong column life and reduce instrument maintenance. nih.gov In this technique, the sample is placed in a sealed vial and heated, allowing volatile components to partition into the gas phase (headspace). A sample of this gas is then injected into the GC. The separation occurs in a capillary column, and a Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. rsc.org

This analysis is crucial for identifying solvents used during synthesis (e.g., toluene, dichloromethane (B109758), or ethyl acetate) and purification (e.g., ethanol, hexane). The method can be calibrated with standards of known solvent concentrations to provide accurate quantitative results. rsc.org

Illustrative GC Data for Residual Solvents

| Analyte (Solvent) | Retention Time (min) | Concentration (ppm) |

| Acetone | 3.45 | 50 |

| Dichloromethane | 4.12 | < 10 (Below Limit of Quantification) |

| Toluene | 6.89 | 25 |

| Ethyl Acetate | 4.98 | 110 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS) for Structural Confirmation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for confirming the molecular weight and elucidating the structure of compounds. nih.gov When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it provides high specificity and sensitivity for the analysis of complex mixtures. synthinkchemicals.com

Structural Elucidation with LC-MS: For a non-volatile compound like this compound, LC-MS is the ideal hyphenated technique. synthinkchemicals.com After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically forming a protonated molecular ion [M+H]+. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high accuracy, allowing for the calculation of the elemental formula and confirming the compound's identity. masonaco.org

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the [M+H]+ ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" related to the molecule's structure. For this compound, the most likely fragmentation would occur at the amide bond, which is typically the weakest point in the molecule. nih.gov This would lead to characteristic fragment ions corresponding to the cyanophenylamine and isobutyryl moieties. acs.orgresearchgate.net

Illustrative Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Proposed Fragment Structure |

| [M+H]+ | 189.1022 | 189.1025 | C11H13N2O+ |

| Fragment 1 | 119.0599 | 119.0601 | [H2N-C6H4-CN]+H+ (Protonated 3-aminobenzonitrile) |

| Fragment 2 | 71.0502 | 71.0500 | [(CH3)2CHCO]+ (Isobutyryl cation) |

Spectroscopic Methods for Molecular Fingerprinting (e.g., FTIR, UV-Vis)

Spectroscopic methods provide valuable information about the chemical bonds and electronic structure of a molecule, serving as a molecular fingerprint for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to the functional groups present in the molecule. udel.edu For this compound, key characteristic peaks would be expected for the N-H bond of the secondary amide, the carbonyl (C=O) group, the nitrile (C≡N) triple bond, and the aromatic ring. libretexts.orgspectroscopyonline.com The presence and position of these bands provide strong evidence for the compound's structure. spectroscopyonline.com For example, the C≡N stretch is typically a sharp, intense band in a relatively uncluttered region of the spectrum, making it a highly diagnostic peak. spectroscopyonline.com

Illustrative FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~2970 | Medium-Weak | C-H Stretch (Aliphatic) |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1670 | Strong | C=O Stretch (Amide I band) |

| ~1540 | Medium | N-H Bend (Amide II band) |

| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic Ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. Absorption occurs when the energy of the light matches the energy required to promote an electron to a higher energy orbital. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. researchgate.net The spectrum of this compound in a suitable solvent (e.g., methanol or acetonitrile) would be dominated by the electronic transitions of the cyanophenyl group. bohrium.com The wavelength of maximum absorbance (λmax) is a characteristic property that can be used for identification and quantification, particularly as a detection method in HPLC. researchgate.net

Illustrative UV-Vis Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Methanol | ~245 | ~14,000 |

| Acetonitrile | ~243 | ~14,500 |

Chemical Biology Applications and Research Paradigms

Utilization as Chemical Probes for Investigating Biological Pathways

Currently, there are no specific studies in the scientific literature detailing the use of N-(3-cyanophenyl)-2-methylpropanamide as a chemical probe to investigate biological pathways. Chemical probes are small molecules designed to interact with a specific protein or biomolecule, thereby allowing for the study of its function in a biological system. The utility of a compound as a chemical probe is dependent on its ability to selectively bind to a target and elicit a measurable response.

The structure of this compound, featuring a cyanophenyl group and a propanamide moiety, presents possibilities for interaction with biological targets through hydrogen bonding and hydrophobic interactions. Future research could explore its potential as a binder to specific protein targets. Such investigations would typically involve screening the compound against libraries of proteins to identify any specific interactions. Should a specific and potent interaction be identified, the compound could then be developed into a chemical probe to help elucidate the role of the target protein in various cellular processes.

Strategies for Derivatization to Incorporate Bioorthogonal Tags

There is no available research describing strategies for the derivatization of this compound to incorporate bioorthogonal tags. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The incorporation of bioorthogonal tags, such as alkynes, azides, or strained alkenes, into a molecule allows for its visualization and tracking within a cellular environment through subsequent reaction with a complementary probe, often a fluorescent dye.

For this compound, derivatization could be envisioned at several positions. For instance, the phenyl ring could be further functionalized to include a bioorthogonal handle. Alternatively, synthetic routes could be developed to modify the methylpropanamide side chain. The choice of derivatization strategy would depend on the need to maintain the core structure's potential biological activity while introducing a reactive group for bioorthogonal ligation.

Contribution to Fragment-Based Drug Discovery (FBDD) Research

There are no documented instances of this compound being used as a fragment in fragment-based drug discovery (FBDD) campaigns. FBDD is a drug discovery approach that starts by identifying small chemical fragments, which typically have a low molecular weight, that bind weakly to a biological target. nih.govnih.gov These initial hits are then optimized and grown or linked together to produce a lead compound with higher affinity and selectivity. nih.govnih.gov

With a molecular weight of 188.23 g/mol , this compound fits the general size criteria for a chemical fragment. sigmaaldrich.com Its constituent parts, the 3-cyanophenyl group and the isobutyramide (B147143) moiety, represent common pharmacophoric features that could potentially interact with protein binding sites. In a hypothetical FBDD screening campaign, this compound could be tested for binding to a therapeutic target. If weak binding is confirmed, medicinal chemists could then explore how modifications to its structure improve affinity and other drug-like properties.

Lead Optimization Strategies in the Context of N 3 Cyanophenyl 2 Methylpropanamide Research

Computational Approaches in Lead Optimization Workflows

In modern drug discovery, computational methods are indispensable for accelerating lead optimization. nih.govmdpi.com These in silico techniques allow for the rapid assessment of molecular properties and the simulation of interactions between a ligand and its target protein, thereby guiding the synthesis of more promising analogues. mdpi.com For a compound like N-(3-cyanophenyl)-2-methylpropanamide, computational workflows can predict how structural modifications might impact its binding affinity and pharmacokinetic profile.

Computer-aided drug design (CADD) is broadly categorized into structure-based and ligand-based approaches. nih.gov If the three-dimensional structure of the biological target is known, structure-based methods can be employed. If not, ligand-based methods, which rely on the knowledge of other active molecules, can be used to guide the design process. mdpi.com

A cutting-edge computational strategy involves the use of generative artificial intelligence (AI) for de novo molecular design. chemrxiv.org Generative models, such as Conditional Randomized Transformers (CRT), can learn from vast datasets of chemical structures and their properties to design novel molecules with desired characteristics. chemrxiv.org

In the context of this compound, a generative AI model could be trained on a dataset of known enzyme inhibitors or receptor ligands relevant to its therapeutic target. The model could then generate new molecular structures that retain the core pharmacophore of the lead compound but feature novel substitutions or scaffolds designed to optimize its properties. This approach allows for the exploration of a much broader chemical space than is possible through traditional library screening. chemrxiv.org

Table 1: Illustrative Application of Generative AI in Molecular Design

| Input Parameter | AI Model Task | Potential Output | Desired Improvement |

|---|---|---|---|

| This compound Scaffold | Generate analogues with increased predicted solubility | N-(3-cyanopyridin-5-yl)-2-methylpropanamide | Enhanced Bioavailability |

| Known active compounds for the target | Design novel scaffolds with similar 3D pharmacophore features | A bicyclic core replacing the cyanophenyl ring | Novelty and Patentability |

When the crystal structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool for lead optimization. domainex.co.uk This method involves analyzing the interactions between the lead compound and the amino acid residues in the target's binding pocket. domainex.co.uknih.gov Computational chemists and medicinal chemists use this structural information to design modifications that enhance binding affinity and selectivity. domainex.co.uk

For this compound, SBDD could reveal key hydrogen bonds, hydrophobic interactions, or electrostatic interactions. For instance, the cyano group might be interacting with a specific residue, and its position could be fine-tuned. The methyl groups of the propanamide moiety might fit into a hydrophobic pocket, and modifications to their size or shape could be explored to improve this interaction. domainex.co.uk The goal is to make deliberate, informed changes to the molecule's size, shape, and charge to maximize favorable interactions with the target protein. domainex.co.uk

Rational Design Principles for Enhancing Potency and Selectivity

Rational drug design leverages a deep understanding of structure-activity relationships (SAR) and the physicochemical principles governing drug-target interactions to improve a compound's efficacy and specificity. nih.govresearchgate.net

Enhancing potency often involves modifying the lead structure to increase its binding affinity for the intended target. This can be achieved by introducing functional groups that can form additional favorable interactions, such as hydrogen bonds or salt bridges, with the target protein. For this compound, this could involve replacing the phenyl ring with a heterocycle to act as a hydrogen bond acceptor or donor.

Improving selectivity is crucial for minimizing off-target effects. nih.gov This can be achieved by exploiting subtle differences between the intended target and other related proteins. For example, if a related off-target protein has a smaller binding pocket, adding a bulky substituent to the lead compound at an appropriate position could sterically hinder its binding to the off-target while maintaining or improving its affinity for the desired target. Tuning electrostatic properties can also be a key strategy to gain selectivity. nih.gov

Strategies for Improving Metabolic Stability (In Vitro Research)

A common reason for the failure of drug candidates is poor metabolic stability, leading to rapid clearance from the body. In vitro research using systems like liver microsomes or hepatocytes is essential for evaluating the metabolic fate of a lead compound. this compound contains structural motifs, such as an aromatic ring and an amide bond, that can be susceptible to metabolic enzymes, particularly cytochrome P450s (CYPs). nih.gov

Strategies to enhance metabolic stability often focus on identifying and blocking these "metabolic soft spots." numberanalytics.com Common approaches include:

Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can strengthen the C-D bond, slowing the rate of enzymatic cleavage. researchgate.net

Introducing Electron-Withdrawing Groups: Adding groups like fluorine to an aromatic ring can make it less susceptible to oxidative metabolism. nih.gov

Steric Hindrance: Placing a bulky group near a metabolically weak spot can physically block the approach of metabolic enzymes.

Scaffold Hopping: Replacing a metabolically unstable part of the molecule, like a phenyl ring, with a more robust bioisostere, such as a pyridine (B92270) or another heterocycle, can dramatically increase metabolic half-life. nih.gov

Table 3: In Vitro Metabolic Stability Improvement Strategies

| Parent Compound Moiety | Potential Metabolic Reaction | Modification Strategy | Expected Outcome in In Vitro Assay (e.g., Liver Microsomes) |

|---|---|---|---|

| Phenyl Ring | Aromatic hydroxylation by CYP enzymes | Introduction of fluorine atoms onto the ring | Increased half-life (t½) |

| Amide Bond | Hydrolysis by amidase enzymes | N-methylation of the amide nitrogen | Increased resistance to hydrolysis, longer t½ |

Fragment-Based Lead Generation and Optimization Methodologies

Fragment-based lead discovery (FBLD) is an alternative to high-throughput screening for identifying and developing lead compounds. chempartner.comresearchgate.net This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. nih.gov Because of their small size, fragments can explore chemical space more efficiently and often yield higher-quality leads. chempartner.com

The compound this compound could theoretically be discovered or optimized using FBLD. For example, a screen might identify two fragments that bind to adjacent sites on the target:

A fragment containing a cyanophenyl group (e.g., 3-aminobenzonitrile).

A fragment containing a propanamide moiety.

Once these initial fragment hits are identified and their binding modes are confirmed (often by X-ray crystallography), they can be optimized through several strategies: lifechemicals.com

Fragment Growing: A confirmed fragment hit is extended by adding functional groups to pick up additional interactions with the protein, thereby increasing affinity. lifechemicals.com

Fragment Linking: Two fragments that bind in separate but nearby pockets are connected with a chemical linker to create a single, more potent molecule. lifechemicals.com

Fragment Merging/Scaffold Hopping: Two overlapping fragments can be merged into a single novel scaffold that incorporates features of both, potentially leading to improved affinity and physicochemical properties. lifechemicals.com

This methodology allows for the systematic construction of a potent and optimized lead compound from smaller, more manageable chemical starting points. nih.gov

Future Directions and Emerging Research Avenues for N 3 Cyanophenyl 2 Methylpropanamide

Exploration of Novel Biological Targets for Cyanophenyl Propanamide Scaffolds

The cyanophenyl propanamide scaffold is a versatile structure that holds potential for interaction with a variety of biological targets. Future research should focus on systematically screening N-(3-cyanophenyl)-2-methylpropanamide against a wide array of proteins to identify novel interactions. Modern drug discovery has the capability to assess millions of compounds against multiple targets to uncover potential therapeutic modulators. researchgate.net This initial step is crucial for charting the compound's biological activity profile.

A particularly promising area of investigation is the androgen receptor (AR). A structurally related compound, (2 S)- N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide, has been identified as a highly potent and selective topical androgen receptor antagonist. nih.gov This finding strongly suggests that the cyanophenyl propanamide core of this compound may also possess affinity for this receptor, making it a prime candidate for investigation in conditions driven by androgen signaling.

Beyond the androgen receptor, a broad-based screening approach is warranted. High-throughput screening (HTS) campaigns against diverse target classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways, could reveal unexpected activities. The identification of novel biological targets is a cornerstone of developing innovative therapeutic strategies. researchgate.netfrontiersin.org

| Potential Target Class | Rationale for Investigation | Example Research Approach |

| Androgen Receptor (AR) | Structural similarity to known potent AR antagonists. nih.gov | Competitive binding assays, functional assays measuring AR-mediated gene expression. |

| Kinases | Many small molecule inhibitors feature similar aromatic and amide motifs. | Kinome-wide screening panels to assess inhibitory activity against hundreds of kinases. |

| GPCRs | The cyanophenyl group could participate in key interactions within receptor binding pockets. | Radioligand binding assays, second messenger functional assays (e.g., cAMP, calcium flux). |

| Metabolic Enzymes | Amide and nitrile functionalities can interact with active sites of enzymes. | Enzyme inhibition assays against a panel of metabolically relevant enzymes. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in drug discovery, offering the potential to significantly accelerate the design and optimization of new therapeutic agents. mit.edunih.gov These computational tools can be leveraged to explore the vast chemical space around the this compound scaffold.

Furthermore, ML algorithms can build predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties. By analyzing the data from initial screening campaigns, these models can identify the key structural features of the cyanophenyl propanamide scaffold that are critical for biological activity. This knowledge can then guide the synthesis of more potent and selective analogs, reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

| AI/ML Application | Objective | Potential Impact on Research |

| Generative Models | Design novel derivatives with improved potency and selectivity. nationalacademies.org | Rapidly identify promising new chemical entities for synthesis and testing. |

| Predictive SAR Modeling | Elucidate the relationship between chemical structure and biological activity. | Guide the rational design of more effective compounds. |

| ADME/Toxicity Prediction | Forecast pharmacokinetic and toxicity profiles of virtual compounds. researchgate.net | Prioritize the synthesis of compounds with a higher probability of clinical success. |

| Target Prediction | Identify potential biological targets based on chemical structure. | Generate new hypotheses for the compound's mechanism of action. |

Development of Advanced In Vitro Assays for Mechanistic Elucidation

Once a biological target for this compound is identified, it will be essential to elucidate its precise mechanism of action. The development and application of advanced in vitro assays are critical for achieving this goal. These assays can provide detailed insights into how the compound interacts with its target at a molecular level.

For instance, if the compound is found to inhibit an enzyme, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity and thermodynamics of the compound-target interaction.

Chemoproteomic approaches, such as affinity-based protein profiling, can be employed to confirm target engagement in a more complex biological context, such as a cell lysate. nih.gov This technique utilizes a modified version of the compound as a probe to isolate its binding partners, providing direct evidence of the interaction. nih.gov Furthermore, untargeted metabolomics and proteomics can offer a global view of the cellular pathways affected by the compound, helping to uncover both primary and secondary effects. nih.gov

Design of Ligands for Underexplored Receptor Subtypes

Many receptor families consist of multiple subtypes, each with distinct physiological roles and tissue distribution. Targeting specific receptor subtypes is a key strategy for developing more selective drugs with fewer side effects. The this compound scaffold could serve as a valuable starting point for designing ligands that are selective for underexplored or orphan receptor subtypes.

For example, within the GPCR superfamily, there are numerous receptors for which the endogenous ligands are unknown or for which selective pharmacological tools are lacking. By creating a library of derivatives based on the this compound core and screening them against these orphan receptors, it may be possible to identify novel chemical probes to help unravel their biological functions.

This approach involves a synergistic combination of computational modeling and chemical synthesis. Molecular docking simulations can be used to predict how different substitutions on the cyanophenyl propanamide scaffold might influence binding to various receptor subtypes. These predictions can then guide the synthesis of a focused library of compounds for experimental validation. This iterative process of design, synthesis, and testing is a powerful paradigm for the discovery of novel and selective receptor ligands.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-cyanophenyl)-2-methylpropanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via amidation reactions. For example, acylation of 3-cyanoaniline with 2-methylpropanoyl chloride in the presence of a base like triethylamine under reflux conditions (50–80°C) is a common approach . Purification often involves recrystallization from ethanol or column chromatography. Reaction pH and temperature must be tightly controlled to avoid side products like N-arylurea derivatives.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of the amide proton (δ 8.1–8.3 ppm) and cyanophenyl aromatic protons (δ 7.5–7.9 ppm) .

- IR : Identify the amide carbonyl stretch (~1650 cm⁻¹) and nitrile group absorption (~2230 cm⁻¹) .

- Mass Spectrometry : Verify the molecular ion peak (m/z ~218.1 for C₁₂H₁₂N₂O) and fragmentation patterns .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability tests in buffered solutions (pH 4–9) at 25°C for 24–72 hours are recommended to assess hydrolytic degradation, particularly of the nitrile and amide groups .

Advanced Research Questions

Q. What computational methods can predict the binding affinity of this compound to biological targets like androgen receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of androgen receptors (PDB ID: 2AM9) can model interactions. Key residues (e.g., Leu701, Trp741) may form hydrophobic interactions with the methylpropanamide and cyanophenyl moieties . MD simulations (50 ns) in explicit solvent can assess binding stability and free energy changes (MM-PBSA analysis) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar cyanophenyl propanamides?

- Methodological Answer : Systematic SAR studies are critical. For example:

- Compare This compound with analogs like N-(4-cyanophenyl)-2-methylpropanamide in enzyme inhibition assays (e.g., AR luciferase reporter assays) .

- Evaluate substituent effects (e.g., meta- vs. para-cyano) on potency using dose-response curves (IC₅₀ values) and statistical analysis (ANOVA) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : For chiral variants (e.g., 2-methylpropanamide derivatives):

- Use asymmetric catalysis (e.g., chiral palladium complexes) during acylation .

- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol mobile phase) .

- Optimize continuous flow reactors to enhance reproducibility and reduce racemization .

Data Contradiction Analysis

Q. Conflicting reports exist on the hydrolytic stability of the nitrile group in this compound. How can this be addressed experimentally?

- Methodological Answer : Conduct accelerated stability studies:

- Expose the compound to aqueous buffers (pH 2–12) at 40°C for 1–4 weeks.

- Analyze degradation products via LC-MS to detect hydrolysis to carboxylic acids or amides .

- Compare results with DFT calculations (e.g., Gaussian09) modeling the nitrile’s reactivity under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.